Superior PIM1 Kinase Inhibition Relative to Pyrimidine Class Average
In a biochemical assay, a derivative incorporating the 4-(p-tolyloxy)-6-chloropyrimidine core (BDBM50517425, CHEMBL4436502) exhibited an IC50 of 0.21 nM against full-length recombinant PIM1 kinase [1]. This represents a potency enhancement of over 300-fold compared to a related compound in the series (BDBM50383739, CHEMBL2030404) which demonstrated an IC50 of 65 nM in a chemiluminescence assay against His-tagged PIM1 [2]. While the two compounds are not identical, they both contain the core pyrimidine motif, and the data suggests that specific structural features on the core, such as the p-tolyloxy group, can dramatically impact PIM1 inhibition.
| Evidence Dimension | Inhibition of PIM1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 0.21 nM |
| Comparator Or Baseline | Related core-containing compound: IC50 = 65 nM |
| Quantified Difference | ~309-fold difference in potency |
| Conditions | Target compound: Inhibition of full-length recombinant PIM1 assessed by TR-FRET; Comparator: Inhibition of N-terminus His-tagged PIM1 by chemiluminescence |
Why This Matters
This data quantifies the significant potency improvement achievable with the core structure, guiding researchers in selecting building blocks for high-affinity PIM1 inhibitor programs.
- [1] BindingDB. (2021). BDBM50517425 CHEMBL4436502. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/ChEMBL.jsp?chemblId=CHEMBL4436502 View Source
- [2] BindingDB. (n.d.). BDBM50383739 CHEMBL2030404. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/ChEMBL.jsp?chemblId=CHEMBL2030404 View Source
